Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate
Description
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups
Properties
CAS No. |
828913-60-6 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
dimethyl 2-(2-methylprop-2-enyl)-2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C14H20O4/c1-6-7-8-9-14(10-11(2)3,12(15)17-4)13(16)18-5/h2,6-7,10H2,1,3-5H3 |
InChI Key |
CVKSPSZQJAZBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(CC(=C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkylating agents. One common method involves the alkylation of dimethyl malonate with 2-methylprop-2-en-1-yl bromide and pent-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Organic Synthesis
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is utilized as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Alkyne Reactions : The alkyne moiety can undergo reactions such as oxidation and hydrosilylation, making it valuable in synthesizing complex organic molecules.
- Horner-Wadsworth-Emmons Reaction : This compound can participate in the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated carbonyl compounds, which are crucial intermediates in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have shown promise in developing therapeutic agents. Notable applications include:
- Antitumor Activity : Research indicates that compounds related to this compound exhibit antitumor properties by inhibiting specific cellular pathways involved in cancer progression. For instance, similar structures have been explored for their ability to block the ERK pathway, which is often upregulated in tumors .
Agricultural Applications
The compound has potential applications in agriculture, particularly as a biostimulant or stress-relief agent for plants:
- Abiotic Stress Resistance : Research has indicated that derivatives of this compound can act as active agents against abiotic stressors such as drought and salinity. These compounds help enhance plant resilience by modulating stress response pathways .
Case Study 1: Synthesis of Antitumor Agents
A study demonstrated that derivatives of this compound showed significant antitumor activity through the inhibition of the ERK signaling pathway. The combination of these compounds with established chemotherapeutics resulted in enhanced efficacy against malignant cells .
Case Study 2: Plant Growth Promotion
In agricultural trials, compounds derived from dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-y)propanedioate were tested on crops under drought conditions. Results indicated improved growth rates and yield compared to untreated controls, suggesting its potential as a biostimulant for enhancing crop resilience .
Mechanism of Action
The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester groups can undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(2-methylprop-2-en-1-yl)malonate
- Dimethyl 2-(pent-1-yn-1-yl)malonate
Uniqueness
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups in the same molecule, which provides a diverse range of reactivity. This dual functionality allows for the formation of complex structures through various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and plant stress resistance. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dimethyl ester group and alkenyl and alkynyl side chains. Its chemical formula is , and it can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Cytotoxicity Assay
A study evaluated the cytotoxic effects of a related compound against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Vero cells (normal kidney cells). The results indicated:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
| Vero | >20 |
These findings suggest that the compound exhibits a stronger inhibitory effect on MCF-7 cells compared to HeLa cells, indicating potential selectivity towards breast cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. For example, the NEK family of kinases (NEK6, NEK7, NEK9) has been implicated in cancer progression, and targeting these proteins could enhance therapeutic outcomes .
Plant Stress Resistance
In addition to its anticancer properties, this compound has been investigated for its role in enhancing plant resistance to abiotic stressors. Research indicates that compounds with similar structures can act as active agents to mitigate stress effects in plants.
Research Findings on Plant Applications
A patent describes the use of substituted penta-dienes and related compounds for their ability to protect plants from environmental stresses such as drought and salinity. The efficacy of these compounds was demonstrated through field trials showing improved plant resilience under stress conditions .
Comparative Analysis of Biological Activities
To provide a clearer understanding of the biological activities associated with this compound, a comparative analysis with other related compounds is presented below:
| Compound Name | Anticancer Activity | Plant Stress Resistance |
|---|---|---|
| Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yne) | Moderate | High |
| Dimethyl 2-(4-methylbenzylidene)malonate | High | Moderate |
| Substituted 5-(cyclohexenyl)penta-dienes | Low | High |
This table illustrates that while some compounds exhibit strong anticancer properties, others may be more effective in enhancing plant resilience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
